2-{[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound featuring a unique structure that combines an azetidine ring with a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a β-amino alcohol.
Introduction of the Benzoyl Group: The 3,4-dimethylbenzoyl group is introduced via an acylation reaction, often using 3,4-dimethylbenzoyl chloride in the presence of a base like triethylamine.
Formation of the Pyridazinone Moiety: The pyridazinone ring is formed through a condensation reaction involving hydrazine and a suitable diketone precursor.
Coupling Reactions: The final step involves coupling the azetidine and pyridazinone fragments, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on its interaction with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate. Its structural features might allow it to interact with specific enzymes or receptors, leading to therapeutic effects.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring could play a role in binding to the active site of an enzyme, while the pyridazinone moiety might interact with other parts of the protein.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl}-6-methylpyridazin-3-one
- 2-{[1-(3,4-Dimethylbenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
Uniqueness
The uniqueness of this compound lies in its combination of an azetidine ring with a pyridazinone moiety. This structural feature may confer unique chemical and biological properties, distinguishing it from other compounds with similar backbones.
Properties
IUPAC Name |
2-[[1-(3,4-dimethylbenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-4-6-16(8-13(12)2)18(23)20-9-15(10-20)11-21-17(22)7-5-14(3)19-21/h4-8,15H,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVDARKPXMGWJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC(C2)CN3C(=O)C=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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